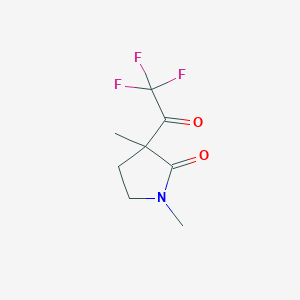
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI), also known as GW501516, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders and enhancing athletic performance. This compound belongs to a class of drugs called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate glucose and lipid metabolism.
Mechanism of Action
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) works by activating PPARδ, which is a transcription factor that regulates genes involved in glucose and lipid metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which can improve energy metabolism and reduce the risk of developing metabolic disorders.
Biochemical and Physiological Effects:
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has been shown to have several biochemical and physiological effects. It can increase fatty acid oxidation and glucose uptake, which can improve energy metabolism and reduce the risk of developing metabolic disorders. It can also improve insulin sensitivity, which can help regulate blood glucose levels.
In addition, Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has been shown to increase endurance and improve muscle metabolism, which can help athletes perform better during training and competitions.
Advantages and Limitations for Lab Experiments
One advantage of using Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) in lab experiments is that it is a potent and selective PPARδ agonist, which can help researchers study the effects of PPARδ activation on various physiological processes. However, one limitation is that it can be difficult to obtain and may be expensive.
List of
Future Directions
1. Investigating the long-term effects of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) on metabolic health and athletic performance.
2. Studying the effects of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) in combination with other drugs or supplements.
3. Developing new PPARδ agonists with improved safety and efficacy profiles.
4. Investigating the use of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) in treating other metabolic disorders such as non-alcoholic fatty liver disease.
5. Studying the effects of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) on muscle metabolism and recovery after exercise.
Synthesis Methods
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) can be synthesized through a multi-step process, starting with the reaction of 4-chlorobutyric acid with benzene in the presence of a catalyst. The resulting product is then reacted with 2,2-dimethylpropylamine and ethyl chloroformate to form the final compound.
Scientific Research Applications
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has been extensively researched for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. Several studies have shown that this compound can increase fatty acid oxidation and improve insulin sensitivity, which can help reduce the risk of developing these disorders.
In addition, Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has also been studied for its potential use in enhancing athletic performance. It has been shown to increase endurance and improve muscle metabolism, which can help athletes perform better during training and competitions.
properties
CAS RN |
194796-27-5 |
|---|---|
Product Name |
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) |
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(4-ethoxycarbonylphenyl)-6,6-dimethylheptanoic acid |
InChI |
InChI=1S/C18H26O4/c1-5-22-17(21)14-8-6-13(7-9-14)15(10-11-16(19)20)12-18(2,3)4/h6-9,15H,5,10-12H2,1-4H3,(H,19,20) |
InChI Key |
UMYWQTKMFZUSPR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(CCC(=O)O)CC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(CCC(=O)O)CC(C)(C)C |
synonyms |
Benzenebutanoic acid, -gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



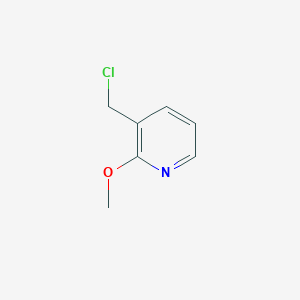
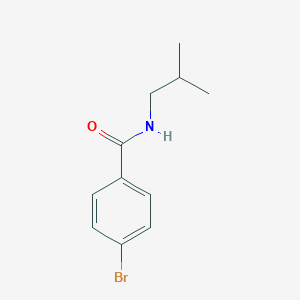
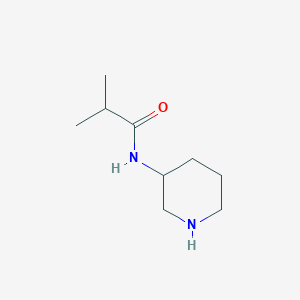

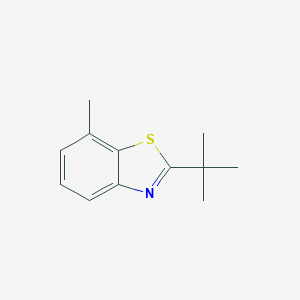

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
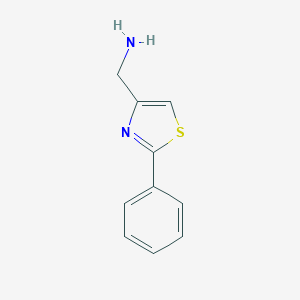
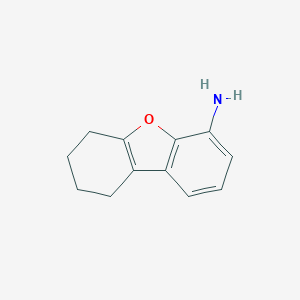
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)


